TrkA-IN-7 chemical structure and properties
TrkA-IN-7 chemical structure and properties
An In-Depth Technical Guide to TrkA-IN-7 and Related Compounds For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the Tropomyosin receptor kinase A (TrkA) inhibitor, TrkA-IN-7. Due to the existence of a similarly named and more potent compound, Trk-IN-7, this guide will also detail its properties to provide a broader context for researchers in the field.
Introduction to TrkA and its Inhibition
Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1] It is the high-affinity receptor for Nerve Growth Factor (NGF). The binding of NGF to TrkA induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways.[2][3] These pathways are vital for neuronal survival, differentiation, and synaptic plasticity.[2] Dysregulation of the TrkA signaling pathway has been implicated in various pathological conditions, including chronic pain and cancer, making TrkA a significant target for therapeutic intervention.[1]
TrkA-IN-7 (Compound 4): A Selective, Non-Active Site Inhibitor
TrkA-IN-7, also identified as Compound 4 in scientific literature, is a notable inhibitor of TrkA due to its selective, non-active site binding mechanism.[1] Unlike many kinase inhibitors that target the highly conserved ATP-binding pocket, TrkA-IN-7 binds to a site outside the active site, involving residues from both the kinase domain and the juxtamembrane region. This unique binding mode is the basis for its selectivity for TrkA over other Trk family members, TrkB and TrkC.[1]
Chemical Structure and Properties of TrkA-IN-7
The chemical structure of TrkA-IN-7 (Compound 4) is presented below. Quantitative data for this compound are summarized in Table 1.
Chemical Structure of TrkA-IN-7 (Compound 4)
Table 1: Chemical and Physical Properties of TrkA-IN-7 (Compound 4)
| Property | Value | Reference |
| IUPAC Name | Not Available | |
| Molecular Formula | Not Available | |
| Molecular Weight | Not Available | |
| CAS Number | Not Available | |
| Binding Affinity (Kd) | 40 µM | |
| Solubility | Not Available | |
| Melting Point | Not Available |
Biological Activity and Mechanism of Action of TrkA-IN-7
TrkA-IN-7 exhibits its inhibitory effect by binding to a region behind the DFG motif of the TrkA kinase domain.[1] The central urea moiety of the compound forms hydrogen bonds with the aspartate residue of the DFG motif.[1] This allosteric binding mode induces a conformational change that likely prevents the kinase from adopting its active state, thereby inhibiting its catalytic activity.
Experimental Protocols for TrkA-IN-7
The following are generalized protocols based on standard assays used for characterizing Trk inhibitors.
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[4]
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Reaction Setup: Prepare a reaction mixture containing TrkA kinase buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT), the substrate (e.g., Poly (Glu:Tyr 4:1)), and ATP.[4]
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Inhibitor Addition: Add varying concentrations of TrkA-IN-7 or a vehicle control (e.g., DMSO) to the reaction mixture.
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Enzyme Addition: Initiate the reaction by adding the purified recombinant TrkA enzyme.[4]
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Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time.
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ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer. The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.[4]
This assay assesses the ability of an inhibitor to suppress the proliferation of cells that are dependent on TrkA signaling for their growth and survival.[5]
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Cell Culture: Culture Ba/F3 cells, a murine pro-B cell line that is dependent on IL-3 for survival, and transfect them to express a constitutively active TrkA fusion protein (e.g., LMNA-NTRK1). This makes their proliferation dependent on TrkA activity and independent of IL-3.[5][6]
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Cell Seeding: Seed the engineered Ba/F3 cells in 96-well plates in a medium lacking IL-3.
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Compound Treatment: Treat the cells with a serial dilution of TrkA-IN-7 or a vehicle control.
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Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours).
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Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay. The signal is proportional to the number of viable cells and is used to determine the concentration at which the inhibitor reduces cell proliferation by 50% (GI50).
Trk-IN-7 (compound I-6): A Potent Pan-Trk Inhibitor
Trk-IN-7, also known as compound I-6, is a highly potent inhibitor of all three Trk family members (TrkA, TrkB, and TrkC). It also demonstrates significant activity against Anaplastic Lymphoma Kinase (ALK) and its various resistance mutants.
Chemical Structure and Properties of Trk-IN-7
The chemical structure of Trk-IN-7 is provided below, with its properties summarized in Table 2.
Chemical Structure of Trk-IN-7 (compound I-6)
Table 2: Chemical and Physical Properties of Trk-IN-7 (compound I-6)
| Property | Value | Reference |
| IUPAC Name | Not Available | |
| Molecular Formula | Not Available | |
| Molecular Weight | Not Available | |
| CAS Number | 2383011-61-6 | |
| IC50 (TrkA) | 0.25-10 nM | |
| IC50 (TrkB) | 0.25-10 nM | |
| IC50 (TrkC) | 0.25-10 nM | |
| IC50 (EML4-ALK) | <15 nM | |
| IC50 (ALK mutants) | 5-50 nM | |
| Solubility | Not Available | |
| Melting Point | Not Available |
Synthesis of Trk-IN-7
The synthesis of Trk-IN-7 is detailed in patent WO2019210835A1. The general scheme involves a multi-step synthesis culminating in the formation of the macrocyclic structure. Researchers should refer to the patent for a detailed, step-by-step protocol.
TrkA Signaling Pathways
The activation of TrkA by NGF triggers several key downstream signaling pathways that are crucial for neuronal function. A simplified representation of these pathways is provided below.
Ras/MAPK Pathway
This pathway is primarily involved in cell differentiation and survival.[2]
Caption: The Ras/MAPK signaling cascade initiated by NGF-TrkA binding.
PI3K/Akt Pathway
This pathway is critical for promoting cell survival and growth.[2]
Caption: The PI3K/Akt survival pathway activated by TrkA.
PLCγ Pathway
This pathway is involved in synaptic plasticity and neurotransmitter release.[2]
Caption: The PLCγ pathway and its downstream effects following TrkA activation.
Experimental Workflow for TrkA Inhibitor Screening
A typical workflow for the discovery and characterization of novel TrkA inhibitors is outlined below.
Caption: A generalized workflow for the screening and development of TrkA inhibitors.
Conclusion
TrkA-IN-7 represents an interesting class of allosteric TrkA inhibitors with notable selectivity. While its potency is modest, its unique mechanism of action provides a valuable tool for studying TrkA signaling and a potential starting point for the development of more potent and selective allosteric inhibitors. In contrast, Trk-IN-7 is a highly potent pan-Trk and ALK inhibitor, highlighting the therapeutic potential of targeting the Trk family of kinases in oncology. This guide provides a foundational understanding of these compounds and the experimental and conceptual frameworks for their evaluation.
References
- 1. pnas.org [pnas.org]
- 2. Trk receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Design, synthesis and biological evaluation of macrocyclic derivatives as TRK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
